molecular formula C11H16Cl3N3S B7887339 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride

4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride

Cat. No.: B7887339
M. Wt: 328.7 g/mol
InChI Key: SDIORWUUIMGTCR-UHFFFAOYSA-N
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Description

4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a piperazine moiety attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Piperazinyl)thieno[2,3-c]pyridine
  • 4-(1-Piperazinyl)furo[3,2-c]pyridine
  • Cyclopenta[d]thieno[2,3-b]pyridines

Uniqueness

4-(1-Piperazinyl)thieno[3,2-c]pyridine trihydrochloride is unique due to its specific structural configuration, which allows for distinct interactions with biological targets compared to its analogs. The presence of the piperazine moiety at the 4-position of the thieno[3,2-c]pyridine core provides unique pharmacological properties, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

4-piperazin-1-ylthieno[3,2-c]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.3ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;;/h1-3,8,12H,4-7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIORWUUIMGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CS3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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